molecular formula C10H15N B13055237 N-Methyl-1-(M-tolyl)ethan-1-amine

N-Methyl-1-(M-tolyl)ethan-1-amine

Cat. No.: B13055237
M. Wt: 149.23 g/mol
InChI Key: FUGUGUMJMRPTNK-UHFFFAOYSA-N
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Description

N-Methyl-1-(M-tolyl)ethan-1-amine is an organic compound with the molecular formula C10H15N. It is a derivative of ethanamine, where the hydrogen atom on the nitrogen is replaced by a methyl group, and the hydrogen atom on the carbon adjacent to the nitrogen is replaced by a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-1-(M-tolyl)ethan-1-amine can be synthesized through several methods. One common synthetic route involves the reaction of M-tolylmagnesium bromide with N-methylformamide. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by distillation or chromatography.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of N-methyl-1-(M-tolyl)ethanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(M-tolyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-1-(M-tolyl)ethanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form N-methyl-1-(M-tolyl)ethanol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group on the nitrogen is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: N-methyl-1-(M-tolyl)ethanone

    Reduction: N-methyl-1-(M-tolyl)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-1-(M-tolyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a model compound for studying amine metabolism.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(M-tolyl)ethan-1-amine involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes involved in amine metabolism. It can also interact with neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. These interactions can lead to changes in mood, cognition, and behavior, making the compound of interest in the study of psychiatric disorders.

Comparison with Similar Compounds

N-Methyl-1-(M-tolyl)ethan-1-amine can be compared with other similar compounds, such as:

    N-Methyl-1-(P-tolyl)ethan-1-amine: Similar structure but with a para-substituted methyl group.

    N-Methyl-1-(O-tolyl)ethan-1-amine: Similar structure but with an ortho-substituted methyl group.

    N-Methyl-1-phenylethan-1-amine: Similar structure but with a phenyl group instead of a tolyl group.

These compounds share similar chemical properties and reactivity but differ in their biological activity and applications. This compound is unique due to its specific substitution pattern, which can influence its interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

N-methyl-1-(3-methylphenyl)ethanamine

InChI

InChI=1S/C10H15N/c1-8-5-4-6-10(7-8)9(2)11-3/h4-7,9,11H,1-3H3

InChI Key

FUGUGUMJMRPTNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C)NC

Origin of Product

United States

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